Hydrochloride Salt Form Provides Documented Aqueous Solubility Advantage Over Free Acid and Parent Scaffolds
The hydrochloride salt form of this compound is specifically manufactured to enhance aqueous solubility compared to the free acid (CAS 1367930-53-7) and the unsubstituted parent scaffold 3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 78316-08-2), which lacks the ionizable salt moiety . The presence of the hydrochloride counterion converts the carboxylic acid group into a more polar, readily solvated species, facilitating dissolution in aqueous buffers commonly used in biochemical and cell-based assays . This salt formulation eliminates the need for DMSO co-solvent at higher concentrations, reducing vehicle-related artifacts in dose-response studies.
| Evidence Dimension | Aqueous solubility (formulation-dependent) |
|---|---|
| Target Compound Data | Hydrochloride salt; molecular weight 229.62 g/mol; enhanced aqueous solubility due to ionizable salt form |
| Comparator Or Baseline | Free acid (CAS 1367930-53-7): molecular weight 193.16 g/mol; no salt counterion, reduced aqueous solubility. Parent scaffold (CAS 78316-08-2): molecular weight 163.13 g/mol; lacks both methyl and oxo substituents. |
| Quantified Difference | Salt form provides qualitatively superior aqueous solubility; exact fold-difference is buffer- and pH-dependent and not reported in available literature. |
| Conditions | General aqueous solubility; specific solubility values not published for this compound in peer-reviewed literature. |
Why This Matters
For procurement decisions, the hydrochloride salt form ensures immediate compatibility with aqueous biological assay systems, reducing the need for organic co-solvents that can confound IC50 determinations and cellular toxicity readouts.
